molecular formula C20H14N2O B578989 Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI) CAS No. 187-18-8

Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)

Cat. No.: B578989
CAS No.: 187-18-8
M. Wt: 298.345
InChI Key: OWVQYEOWGKXQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure

Chemical Reactions Analysis

2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways that are crucial for disease progression .

Comparison with Similar Compounds

2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] can be compared to other spiro compounds such as spiro[cyclopenta[b]pyrrole-5,2’-indene] derivatives. While both classes of compounds share a spirocyclic core, 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties .

Similar Compounds

  • Spiro[cyclopenta[b]pyrrole-5,2’-indene]
  • Spiro[cyclopenta[1,2-b:5,4-b’]dithiophene-4,9’-fluorene]
  • 3H-cyclopenta[a]naphthalene
  • 1H-cyclopenta[b]naphthalene

These compounds share structural similarities with 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2’-oxetane] but differ in their specific chemical and biological properties .

Properties

IUPAC Name

spiro[6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(20),2,4,6,8,10,12,14,18-nonaene-17,2'-oxetane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c1-2-14-15(17-9-13-11-21-22-19(13)10-12(1)17)3-4-18-16(14)5-6-20(18)7-8-23-20/h1-5,9-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVQYEOWGKXQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CC=C3C2=CC=C4C3=CC=C5C4=CC6=CN=NC6=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724800
Record name 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187-18-8
Record name 2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.